molecular formula C10H8N2S B3362093 5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine CAS No. 95502-68-4

5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine

Cat. No. B3362093
CAS RN: 95502-68-4
M. Wt: 188.25 g/mol
InChI Key: SKRKFIJKLIRGCI-UHFFFAOYSA-N
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Description

5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a molecular formula of C10H8N2S and a molecular weight of 188.25 g/mol.


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including 5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for a similar compound, 5-[(Piperidin-4-yl)methyloxy]pyrrolo[1,2-a]thieno[2,3e] pyrazine, involves deprotection in a binary solution of CH2Cl2/CF3COOH .


Molecular Structure Analysis

The molecular structure of 5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine is characterized by the presence of a pyrrole ring and a pyrazine ring . The introduction of a pyrazine-annelated structure can suppress diradical characteristics and stabilize the highest occupied molecular orbital (HOMO) energy level of quinoidal oligothiophenes .

Future Directions

The future directions for the research on 5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications in pharmaceuticals and organic materials . The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .

properties

IUPAC Name

8-methyl-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-7-9-3-2-5-12(9)10-8(11-7)4-6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRKFIJKLIRGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N3C1=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538872
Record name 5-Methylpyrrolo[1,2-a]thieno[3,2-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine

CAS RN

95502-68-4
Record name 5-Methylpyrrolo[1,2-a]thieno[3,2-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 2
5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 3
5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 4
5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 5
5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 6
Reactant of Route 6
5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine

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